吡嘧胺-d6

描述

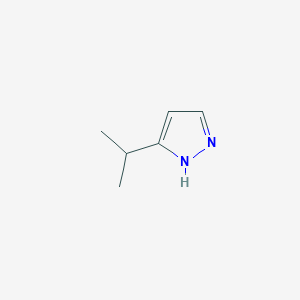

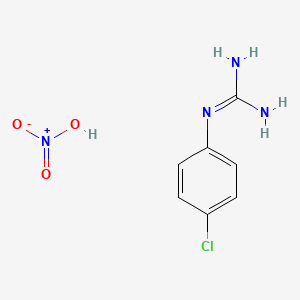

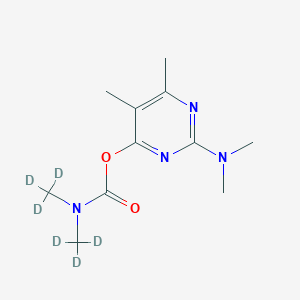

Pirimicarb D6 (dimethylcarbamate D6) is a stable isotope labelled compound . It is a synthetic aminopyrimidine and tertiary amino compound, derived from a dimethylcarbamic acid, and carbamate acetylcholinesterase inhibitor that is used as a pesticide .

Molecular Structure Analysis

The molecular formula of Pirimicarb D6 (dimethylcarbamate D6) is C11H18N4O2 . The exact mass is 244.18063631 g/mol . The structure of Pirimicarb D6 (dimethylcarbamate D6) is also available as a 2D Mol file or as a computed 3D SD file .

Physical and Chemical Properties Analysis

Pirimicarb D6 (dimethylcarbamate D6) has a molecular weight of 244.32 g/mol . It has a topological polar surface area of 58.6 Ų . The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors . It has 3 rotatable bonds .

科学研究应用

纳米技术和害虫控制

吡嘧胺-d6 已被用于纳米技术领域进行害虫控制 . 在一项研究中,吡嘧胺杀虫剂被封装在纳米结构脂质载体 (NLC) 中,并对其毒性和亚致死效应进行了研究,研究对象是甘蓝蚜虫,Brevicoryne brassicae (Linnaeus) (半翅目:蚜虫科),以及它的天敌绿蕾丝翅膀 Chrysoperla carnea (Stephens) (脉翅目:草蛉科) . 吡嘧胺的纳米封装使其对甘蓝蚜虫的毒性提高了 12.6 倍,与它的商业配方相比 .

光催化降解

This compound 也被用于光催化领域 . 一项研究描述了 Pt 掺杂 AgInS2 纳米粒子的合成和表征,以及它们作为可见光催化剂在降解常用的吡嘧胺杀虫剂中的潜在应用 . Pt 掺杂 AgInS2 在吡嘧胺降解方面表现出比未掺杂 AgInS2 更高的光催化活性 .

作用机制

Target of Action

Pirimicarb-d6, also known as 2-Dimethylamino-5,6-dimethyl-4-pyrimidinyl dimethyl-d6-carbamate or Pirimicarb D6 (dimethylcarbamate D6), is primarily targeted at aphids . It is a selective carbamate insecticide used to control aphids on vegetable, cereal, and orchard crops .

Mode of Action

The mode of action of Pirimicarb-d6 involves inhibiting the activity of acetylcholinesterase . This enzyme is crucial for the proper functioning of the nervous system in many organisms, including aphids. By inhibiting this enzyme, Pirimicarb-d6 causes an accumulation of acetylcholine at nerve endings, leading to neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by Pirimicarb-d6 is the cholinergic pathway. The inhibition of acetylcholinesterase leads to an overstimulation of nicotinic acetylcholine receptors due to the accumulation of acetylcholine. This overstimulation disrupts normal nerve impulses, leading to paralysis and death of the aphid .

Pharmacokinetics

It is known that pirimicarb-d6 is a systemic insecticide, meaning it is absorbed and distributed throughout the plant to provide protection against aphids .

Result of Action

The result of Pirimicarb-d6’s action is the effective control of aphid populations on treated crops. By disrupting normal nerve function in aphids, Pirimicarb-d6 causes their death, thereby protecting the crops from damage .

Action Environment

The efficacy and stability of Pirimicarb-d6 can be influenced by environmental factors. For instance, it is recommended that Pirimicarb-d6 be applied under warm and calm conditions for optimal uptake by the plant .

安全和危害

生化分析

Biochemical Properties

Pirimicarb D6 (dimethylcarbamate D6) plays a significant role in biochemical reactions, particularly in the inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other nervous system functions. By inhibiting acetylcholinesterase, Pirimicarb D6 (dimethylcarbamate D6) increases the levels of acetylcholine, leading to prolonged nerve signal transmission. This interaction is highly specific, as Pirimicarb D6 (dimethylcarbamate D6) binds to the active site of acetylcholinesterase, preventing the enzyme from interacting with acetylcholine .

Cellular Effects

Pirimicarb D6 (dimethylcarbamate D6) affects various cell types and cellular processes. In neurons, the increased acetylcholine levels due to acetylcholinesterase inhibition can lead to continuous stimulation of muscle fibers, potentially causing muscle spasms and paralysis. In non-neuronal cells, Pirimicarb D6 (dimethylcarbamate D6) can influence cell signaling pathways by altering the balance of neurotransmitters, which may affect gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Pirimicarb D6 (dimethylcarbamate D6) exerts its effects through the inhibition of acetylcholinesterase. The compound binds to the enzyme’s active site, forming a stable complex that prevents acetylcholine from being hydrolyzed. This inhibition is competitive, meaning that Pirimicarb D6 (dimethylcarbamate D6) competes with acetylcholine for binding to the enzyme. The result is an accumulation of acetylcholine in the synaptic cleft, leading to prolonged activation of acetylcholine receptors and continuous nerve signal transmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pirimicarb D6 (dimethylcarbamate D6) can change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to Pirimicarb D6 (dimethylcarbamate D6) can lead to adaptive changes in cellular function, such as upregulation of acetylcholinesterase expression or alterations in neurotransmitter receptor sensitivity .

Dosage Effects in Animal Models

The effects of Pirimicarb D6 (dimethylcarbamate D6) vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, Pirimicarb D6 (dimethylcarbamate D6) can lead to toxic effects, including muscle spasms, respiratory distress, and even death. These adverse effects are due to the excessive accumulation of acetylcholine, which overstimulates the nervous system .

Metabolic Pathways

Pirimicarb D6 (dimethylcarbamate D6) is involved in metabolic pathways related to its degradation and elimination. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites that are excreted in the urine. These metabolic processes can affect the overall activity and toxicity of Pirimicarb D6 (dimethylcarbamate D6), as some metabolites may retain biological activity .

Transport and Distribution

Within cells and tissues, Pirimicarb D6 (dimethylcarbamate D6) is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins. Once inside the cell, Pirimicarb D6 (dimethylcarbamate D6) can accumulate in certain organelles, such as the endoplasmic reticulum, where it interacts with acetylcholinesterase .

Subcellular Localization

The subcellular localization of Pirimicarb D6 (dimethylcarbamate D6) is crucial for its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where acetylcholinesterase is abundant. This localization allows Pirimicarb D6 (dimethylcarbamate D6) to effectively inhibit the enzyme and exert its biochemical effects. Additionally, post-translational modifications, such as phosphorylation, may influence the targeting and activity of Pirimicarb D6 (dimethylcarbamate D6) within the cell .

属性

IUPAC Name |

[2-(dimethylamino)-5,6-dimethylpyrimidin-4-yl] N,N-bis(trideuteriomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-7-8(2)12-10(14(3)4)13-9(7)17-11(16)15(5)6/h1-6H3/i5D3,6D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFGYUFNIOHWBOB-SCPKHUGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1OC(=O)N(C)C)N(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)OC1=NC(=NC(=C1C)C)N(C)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583596 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015854-66-6 | |

| Record name | 2-(Dimethylamino)-5,6-dimethylpyrimidin-4-yl bis[(~2~H_3_)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1015854-66-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。